molecular formula C10H10OS2 B7871122 (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol

(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B7871122
M. Wt: 210.3 g/mol
InChI Key: AMCZCIROJGXRSU-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol is a specialized bithiophene compound designed for research and development applications. This chemical serves as a versatile building block (synthon) in organic synthesis, particularly in the construction of complex π-conjugated systems. Its core structure, featuring linked thiophene rings, is of significant interest in the field of material science. Researchers value this and similar bis(thienyl) derivatives for their potential use in developing advanced organic electronic materials . These materials are key components in the creation of organic semiconductors, photochromic switches, and nonlinear optical devices. The molecule's structure can be incorporated into larger oligothiophenes, which are a prominent class of compounds known for their electronic properties and application in devices like organic field-effect transistors (OFETs) and solar cells . The methanol functional group provides a handle for further chemical modification, allowing researchers to polymerize the compound or attach it to other molecular units to tune material properties such as band gap, solubility, and solid-state packing. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylthiophen-2-yl)-thiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCZCIROJGXRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactivity and Transformation Pathways

Exploration of the Methanol (B129727) Functionality Reactivity

The carbinol center, a secondary alcohol, is a primary site for various chemical transformations, including oxidation to the corresponding ketone and nucleophilic substitution reactions.

The oxidation of the secondary alcohol group in (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol is expected to yield the corresponding ketone, (5-Methylthiophen-2-yl)(thiophen-2-yl)methanone. This transformation involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbinol carbon. While specific studies on this particular molecule are not extensively documented, the oxidation of similar diaryl methanols is a well-established reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing Agent/SystemDescription
Jones Reagent (CrO₃, H₂SO₄, acetone)A strong oxidizing agent, effective for a wide range of alcohols.
Pyridinium Chlorochromate (PCC)A milder chromium-based reagent, often used for sensitive substrates.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)A mild and widely used method that avoids heavy metals.
Dess-Martin PeriodinaneA hypervalent iodine reagent that provides a mild and selective oxidation.

The choice of reagent would depend on the desired reaction conditions and the compatibility with the thiophene (B33073) rings, which can be sensitive to harsh oxidizing environments.

The carbinol carbon in this compound can be a target for nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it typically requires protonation or conversion to a better leaving group (e.g., a tosylate or a halide) to facilitate substitution. Once activated, a wide range of nucleophiles can displace the leaving group. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation. The presence of the two thiophene rings would likely stabilize a carbocation intermediate, favoring an Sₙ1 pathway.

The photochemical behavior of aryl methanol derivatives, particularly those containing thiophene rings, is an area of active research. While direct photochemical studies on this compound are limited, related systems such as styrylthiophenes have been investigated. ua.esacs.org These studies reveal that the thiophene moiety can participate in photochemical electrocyclization reactions following photoisomerization. acs.org For aryl methanols, photochemical transformations can involve pathways such as photo-oxidation, photo-reduction, or fragmentation, depending on the wavelength of light and the presence of photosensitizers or other reactants. The aromatic thiophene rings are expected to be the primary chromophores in the molecule.

Reactivity of the Thiophene Moieties

The two thiophene rings in this compound are electron-rich aromatic systems and exhibit reactivity characteristic of such compounds.

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with the reaction preferentially occurring at the C2 (α) position. chemenu.compearson.come-bookshelf.de In this compound, both thiophene rings have an activating group attached (the methyl group and the methanol-substituted carbon). The methyl group is an ortho, para-directing activator, and the carbinol-containing substituent is also expected to be activating and directing. Electrophilic substitution is therefore anticipated to occur at the vacant α-positions of both rings.

Table 2: Predicted Sites of Electrophilic Aromatic Substitution

Thiophene RingSubstituentPredicted Position of Substitution
5-Methylthiophen-2-ylMethyl group at C5C2 (already substituted), C3, C4
Thiophen-2-ylMethanol group at C2C5

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

The sulfur atom in the thiophene ring is generally considered to be relatively resistant to oxidation due to the aromatic character of the ring. wikipedia.org However, under specific conditions with strong oxidizing agents, the sulfur can be oxidized to a sulfoxide (B87167) (thiophene S-oxide) and subsequently to a sulfone (thiophene S,S-dioxide). researchgate.netacs.org These oxidations disrupt the aromaticity of the thiophene ring and can lead to subsequent reactions such as Diels-Alder dimerization. nih.gov The presence of electron-donating groups, such as the methyl group, can influence the rate of oxidation of the sulfur atom. acs.org The nighttime oxidation of thiophene in the atmosphere has also been studied as a source of organosulfur compounds. nih.gov

Cycloaddition Reactions (e.g., Singlet Oxygen Oxidation of Thiophenes)

Thiophene and its derivatives can participate in cycloaddition reactions, a notable example being the [4+2] cycloaddition with singlet oxygen (¹O₂). This reaction is of interest in photodynamic therapy and materials science due to the potential for controlled degradation of thiophene-based photosensitizers. researchgate.net Computational studies on thiophene and 2-methylthiophene (B1210033) have shown that their reaction with singlet oxygen via a [4+2] cycloaddition to form endoperoxides is the most favorable reaction channel. nih.govacs.org In contrast, reactions with triplet oxygen have significantly higher activation barriers, suggesting their importance is limited to high-temperature processes. nih.govacs.org

The presence of a methyl group on one of the thiophene rings in this compound is expected to influence the reactivity. Theoretical investigations have revealed that alkylation of the thiophene ring lowers the activation energy barrier for the addition of singlet oxygen. nih.gov This suggests that the 5-methylthiophen-2-yl moiety would be more susceptible to oxidation than the unsubstituted thiophen-2-yl ring.

Intramolecular Cyclization and Rearrangement Pathways within the Molecular Framework

While direct experimental or computational studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented in the literature, plausible pathways can be proposed based on the known reactivity of thiophene and related bi-heterocyclic methanols.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a dithienylmethyl cation. This carbocation is stabilized by resonance with both thiophene rings. Subsequently, an intramolecular electrophilic attack of the carbocation onto the electron-rich adjacent thiophene ring could occur. This type of reaction is a classic example of an acid-catalyzed intramolecular cyclization. The regioselectivity of this cyclization would be influenced by the position of the methyl group and the relative stability of the resulting fused-ring systems. Such cyclizations are known to be effective for the synthesis of various fused heterocyclic compounds. researchgate.netmdpi.com

Photochemical conditions could also induce rearrangements. While specific studies on this substrate are lacking, photochemical reactions of other thienyl-methanols have been investigated, suggesting the possibility of complex transformations. researchgate.netbaranlab.org These could involve excited states leading to bond cleavages, radical intermediates, and subsequent rearrangements to form new isomeric structures.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The kinetics and thermodynamics of the transformations of this compound are critical for understanding the feasibility and rates of the potential reaction pathways. For the [4+2] cycloaddition with singlet oxygen, computational studies on model compounds like thiophene and 2-methylthiophene provide valuable insights.

Reaction Kinetics:

The activation energy for the [4+2] cycloaddition of singlet oxygen with thiophene has been calculated to be significantly lower than other oxidation pathways. nih.gov For instance, the activation barrier for the [4+2] cycloaddition of thiophene has been computationally determined to be around 41 kcal/mol. chemrxiv.org The presence of a methyl group, as in the 5-methylthiophen-2-yl moiety, is known to lower this barrier, thereby increasing the reaction rate. nih.gov This is consistent with the general principle that electron-donating groups on a diene enhance the rate of Diels-Alder reactions. In a study of the cycloaddition of trifluoroethylene (B1203016) with thiophene, the activation energies for the endo and exo pathways were calculated to be 34.66 kcal/mol and 34.15 kcal/mol, respectively, at the B3LYP/6-31G(d) level of theory. koyauniversity.org

Thermodynamic Analysis:

The cycloaddition of singlet oxygen to thiophenes is generally an exothermic process, making the formation of the endoperoxide thermodynamically favorable. nih.gov The reaction energies for the cycloaddition of trifluoroethylene to thiophene were calculated to be -7.74 kcal/mol (endo) and -8.25 kcal/mol (exo), indicating a thermodynamically favorable process. koyauniversity.org The Gibbs free energy for these reactions also suggests spontaneity, with the exo-adduct being slightly more favored. koyauniversity.org

The thermodynamic stability of thiophene due to its aromaticity presents a significant energy barrier to reactions that disrupt this system. nih.gov However, the formation of the cycloaddition product, despite the loss of aromaticity in one ring, is driven by the formation of new, stable sigma bonds.

Below are interactive data tables summarizing the calculated energetic parameters for the [4+2] cycloaddition of trifluoroethylene with thiophene, which serves as a model for the behavior of this compound.

Table 1: Calculated Activation and Reaction Energies for the [4+2] Cycloaddition of Trifluoroethylene with Thiophene

PathwayActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Endo34.66-7.74
Exo34.15-8.25
Data from a computational study at the B3LYP/6-31G(d) level of theory. koyauniversity.org

Table 2: Calculated Thermodynamic Parameters for the [4+2] Cycloaddition of Trifluoroethylene with Thiophene at 298.15 K

PathwayΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
Endo-8.84-41.604.56
Exo-9.37-41.534.02
Data from a computational study at the B3LYP/6-31G(d) level of theory. koyauniversity.org

For the proposed intramolecular cyclization pathways, the kinetics would be highly dependent on the stability of the carbocation intermediate and the steric hindrance around the reaction centers. The thermodynamics would be governed by the strain of the newly formed fused ring system versus the stability gained from the delocalization of charge in the transition state.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure AssignmentNMR spectroscopy is the cornerstone for determining the precise structure of an organic compound in solution.

¹H NMR Spectroscopic Analysis of Proton EnvironmentsA ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. Key expected signals would include:

A singlet for the methyl group (–CH₃) protons on the 5-methylthiophen ring.

Several signals in the aromatic region corresponding to the protons on both thiophene (B33073) rings. The coupling patterns (doublets, triplets, or doublets of doublets) between adjacent protons would be crucial for assigning their specific positions.

A signal for the methine proton (–CHOH), which would likely appear as a singlet or could be coupled to the hydroxyl proton.

A signal for the hydroxyl proton (–OH), the chemical shift of which would be concentration and solvent dependent.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity ElucidationTo unambiguously assign the ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, confirming which protons are on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular framework, such as connecting the methine carbon to the correct positions on the two thiophene rings.

Vibrational Spectroscopy (FT-IR) for Functional Group IdentificationFourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. For (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol, the key expected absorption bands would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O–H stretching vibration of the alcohol group.

Bands in the 2850-3000 cm⁻¹ region due to C–H stretching of the methyl and methine groups.

Aromatic C–H stretching signals typically above 3000 cm⁻¹.

C=C stretching vibrations for the thiophene rings in the 1400-1600 cm⁻¹ region.

A C–O stretching band for the alcohol around 1000-1200 cm⁻¹.

Characteristic C–S stretching vibrations for the thiophene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation AnalysisUV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The thiophene rings constitute a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system of the thiophene rings. The position and intensity of these absorptions would be indicative of the extent of electronic conjugation across the two rings through the central carbon atom.

Without experimental data, any further discussion would be purely speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS analysis would be expected to confirm its molecular formula, C₁₀H₁₀OS₂, with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and the relative stability of its fragments.

A hypothetical fragmentation pattern based on the principles of mass spectrometry is presented below:

Fragment IonProposed Structurem/z (calculated)
[M+H]⁺C₁₀H₁₁OS₂⁺211.0246
[M-H₂O+H]⁺C₁₀H₉S₂⁺193.0140
[M-CH₃+H]⁺C₉H₈OS₂⁺195.9933
[C₅H₅S]⁺Thiophen-2-ylmethyl cation97.0083
[C₄H₃S]⁺Thienyl cation83.9892

This table represents a hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related thiophene derivatives provides insight into the expected structural features. researchgate.netscirp.org For instance, the crystal structure of 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone reveals a monoclinic space group P21/n, with the molecular conformation stabilized by intramolecular C—H⋯O and C—H⋯N contacts. researchgate.net The supramolecular structure is governed by various hydrogen bonds and π–π stacking interactions. researchgate.net Similarly, the crystal structure of 9-Methyl-3-Thiophen-2-Yl-Thieno [3, 2-e] rsc.orgnih.govrsc.org triazolo [4, 3-c] pyrimidine-8-carboxylic acid ethyl ester highlights the importance of C-H…N, C-H…O, and π-π interactions in stabilizing the crystal lattice. scirp.org

Based on these examples, a hypothetical crystallographic data table for this compound is presented below, illustrating the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1021.5
Z4

This table contains hypothetical crystallographic data for this compound, based on typical values for related organic compounds.

The solid-state structure would likely be influenced by hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the thiophene rings of adjacent molecules.

Application of Spectroscopic Hammett Plots for Quantifying Substituent Effects on Electronic Properties

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity and electronic properties of aromatic systems. wikipedia.org Spectroscopic Hammett plots, which correlate a spectroscopic property (such as UV-vis absorption maxima) with Hammett substituent constants (σ), can provide valuable insights into the electronic transitions within a molecule.

For this compound, the methyl group on one of the thiophene rings acts as an electron-donating substituent. To construct a Hammett plot, a series of analogous compounds with different substituents at the 5-position of the thiophene ring would be synthesized and their UV-vis spectra recorded. The logarithm of the molar absorptivity or the wavelength of maximum absorption (λ_max) would then be plotted against the appropriate Hammett constant (e.g., σ_p for para-like substituents on a thiophene ring). rsc.orgnih.gov

A linear correlation would indicate that the electronic effect of the substituent is systematically influencing the energy of the electronic transition being observed. The slope of the plot, the reaction constant (ρ), would indicate the sensitivity of the electronic transition to substituent effects. wikipedia.org A positive ρ value would suggest that electron-withdrawing groups stabilize the excited state more than the ground state, leading to a red shift (longer λ_max), while a negative ρ value would indicate the opposite. Studies on other thiophene derivatives have demonstrated the utility of this approach in understanding substituent effects on their electronic properties. rsc.orgmdpi.com

A hypothetical spectroscopic Hammett plot data table for a series of 5-substituted (thiophen-2-yl)(thiophen-2-yl)methanol derivatives is presented below.

Substituent (X)σ_pλ_max (nm)log(λ_max)
-NO₂0.783202.505
-CN0.663152.498
-Cl0.232952.470
-H0.002852.455
-CH₃-0.172802.447
-OCH₃-0.272752.439

This table presents hypothetical data for the construction of a spectroscopic Hammett plot for a series of substituted thiophene methanol (B129727) derivatives.

This analysis would allow for a quantitative understanding of how substituents modulate the electronic properties of the bis(thienyl)methanol chromophore.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. By approximating the many-body Schrödinger equation, DFT calculations can accurately predict molecular geometries, energies, and other properties. For thiophene (B33073) derivatives, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311g(d,p), have been successfully used to elucidate various molecular characteristics. researchgate.netdntb.gov.ua These calculations form the basis for understanding the molecule's frontier orbitals, potential reaction pathways, and spectroscopic signatures.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transition properties. researchgate.net

In molecules containing thiophene rings, the π-electron system significantly contributes to the FMOs. For (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol, the HOMO is expected to be localized primarily across the electron-rich thiophene rings, while the LUMO may also be distributed over the aromatic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. DFT calculations allow for the visualization and energy quantification of these orbitals, providing insights into the molecule's potential for engaging in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Calculated via DFT Note: The following data are representative values based on calculations for structurally similar thiophene derivatives and are intended for illustrative purposes, as specific experimental or computational data for this exact compound are not available in the cited literature.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates, and most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and the energy required to reach it from the reactants is the activation energy, which governs the reaction rate.

For reactions involving di(thienyl)methanols, such as their synthesis or subsequent transformations, DFT can model the bond-breaking and bond-forming processes. For instance, in a potential synthesis involving the reaction of two thiophene-based precursors, computational analysis could compare different pathways, such as concerted versus stepwise mechanisms. etamu.edu By calculating the Gibbs free energy of activation for each potential step, the most energetically favorable reaction pathway can be determined. This predictive capability is crucial for optimizing reaction conditions and understanding reaction outcomes.

A significant application of DFT is the simulation of spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) can predict Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. dntb.gov.ua

Table 2: Representative Comparison of Simulated vs. Experimental ¹³C NMR Chemical Shifts (δ) for a Thiophene Derivative Note: This table presents hypothetical data to illustrate the validation process. The values are based on typical shifts for thiophene-containing compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multivariate linear regression, to create a mathematical equation that predicts a specific property. nih.gov

For a class of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or even biological activity based on descriptors derived from the molecular structure. nih.gov These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Once a reliable QSPR model is established, it can be used to rapidly screen virtual libraries of related compounds to identify candidates with desired properties, thereby accelerating the discovery process.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In thiophene-containing systems, interactions such as π-π stacking between aromatic rings, C-H···S interactions, and hydrogen bonding are prevalent. nih.gov Although the prompt provides halogen bonding as an example, for this compound, the focus would be on interactions involving the thiophene rings and the hydroxyl group.

Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and characterize these weak interactions. uit.no QTAIM analysis can locate bond critical points between atoms, providing evidence for interactions like intramolecular hydrogen bonds between the hydroxyl group's hydrogen and a sulfur atom of a thiophene ring (O-H···S) or other stabilizing contacts. rsc.org Understanding these non-covalent forces is essential for predicting the molecule's preferred conformation and its packing in the solid state. acs.org

Research Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

Thiophene-containing molecules are fundamental building blocks in heterocyclic chemistry. They serve as precursors for a wide array of more complex structures with applications in pharmaceuticals and materials science.

Application in Organic Electronics and Optoelectronics Research

The field of organic electronics heavily relies on thiophene-based materials due to their excellent semiconducting properties, stability, and processability. Extensive research has been conducted on oligo- and polythiophenes for various electronic devices. However, "(5-Methylthiophen-2-yl)(thiophen-2-yl)methanol" is not identified as a component in these studies.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes for Thiophene-Methanol Derivatives

The future of synthesizing thiophene-methanol derivatives is increasingly focused on green and sustainable chemistry. Traditional methods for creating thiophenes, such as the Paal-Knorr or Fiesselmann syntheses, often require harsh conditions or toxic reagents. nih.gov Modern research aims to overcome these limitations by developing more environmentally benign and efficient protocols.

Key areas of development include:

Metal-Free Approaches : To minimize metal toxicity and advance green chemistry, a variety of metal-free synthesis methods for thiophene (B33073) derivatives are being explored. nih.gov These often utilize readily available sulfur sources like elemental sulfur or potassium sulfide (B99878). nih.govorganic-chemistry.org

Catalyst-Free Syntheses : Innovations include one-pot, catalyst-free, three-component reactions that offer a simple and efficient pathway to novel thiophene derivatives. bohrium.com

Bio-based Feedstocks : A significant step towards sustainability is the use of biomass to produce organosulfur compounds. For instance, levulinic acid, a platform chemical derived from cellulose, can be used to synthesize 5-methylthiophene-2-thiol, demonstrating a pathway to create S-heteroaromatic compounds from renewable resources. royalsocietypublishing.org

Table 1: Comparison of Synthetic Approaches for Thiophene Derivatives
Synthetic StrategyKey FeaturesAdvantagesReferences
Traditional Methods (e.g., Paal-Knorr)Condensation of 1,4-dicarbonyls with sulfurizing agents (e.g., P4S10).Well-established and versatile. nih.gov
Metal-Catalyzed Cross-CouplingUtilizes catalysts like copper, rhodium, or palladium for C-C and C-S bond formation.High regioselectivity and functional group tolerance. nih.govbohrium.comnih.gov
Metal-Free SynthesisEmploys reagents like elemental sulfur or potassium sulfide with substrates such as buta-1-enes.Avoids metal toxicity, atom economical, promotes green chemistry. nih.govorganic-chemistry.org
Multicomponent Reactions (MCRs)One-pot reactions combining three or more reactants.High efficiency, reduced waste, simplified procedures. nih.govbohrium.com
Bio-based SynthesisUses renewable feedstocks like lignocellulosic biomass.Sustainable, reduces reliance on fossil fuels. royalsocietypublishing.org

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

While the fundamental reactivity of the thiophene ring is well-understood, particularly its susceptibility to electrophilic aromatic substitution, there remains significant potential for discovering novel transformations. nih.gov Future work will likely focus on activating and functionalizing thiophene-methanol derivatives in unprecedented ways. This includes exploring reactions under Vilsmeier conditions, which can lead to the formation of β-chloro-β-(2-thienyl)acrylic aldehydes or N,N-dimethyl-2-thiophenecarboxamides depending on the reaction parameters. rsc.org

Research is also directed at understanding the oxidation mechanisms of thiophene compounds. researchgate.net The reaction of thiophenes with molecular oxygen can proceed through different pathways, such as hydrogen abstraction or addition/elimination, with reaction barriers being significantly influenced by the electronic state (singlet or triplet) of the oxygen. researchgate.net Understanding these pathways is crucial for controlling the stability and degradation of thiophene-based materials. Further investigations into radical cyclization reactions and cycloaddition processes could also unveil new synthetic routes to complex heterocyclic systems. bohrium.comresearchgate.net

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. rsc.org Density Functional Theory (DFT) and other ab initio methods are increasingly used to study thiophene derivatives. researchgate.netjchps.combohrium.com

Future applications of computational modeling in this area will include:

Predicting Electronic and Spectroscopic Properties : DFT can be used to calculate molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and simulate spectroscopic data (IR, UV-Vis). jchps.comnih.gov This allows for the in silico screening of candidate molecules for specific applications before their synthesis.

Mechanism Elucidation : Computational studies can map out complex potential energy surfaces for reactions, identifying transition states and intermediates. researchgate.netbohrium.comacs.org This provides deep mechanistic insights that are often difficult to obtain through experiments alone.

Rational Design of Functional Molecules : By simulating how structural modifications affect properties, researchers can rationally design novel thiophene-methanol derivatives with tailored characteristics for use as catalysts, pharmaceuticals, or electronic materials. nih.govrsc.org Molecular docking studies, for example, can predict the binding affinity of thiophene derivatives to biological targets, guiding the design of new therapeutic agents. nih.gov

Table 2: Applications of Computational Methods in Thiophene Chemistry
Computational MethodApplicationPredicted Properties/OutcomesReferences
Density Functional Theory (DFT)Structural and Electronic AnalysisMolecular geometries, energy gaps, charge distribution jchps.comnih.gov
Time-Dependent DFT (TD-DFT)Spectroscopy SimulationUV-Vis absorption spectra jchps.com
Ab Initio Methods (e.g., MP2, G4MP2)Reaction Mechanism StudiesTransition state geometries, reaction energy barriers researchgate.net
Molecular DockingDrug DiscoveryLigand-protein binding affinity, potential biological activity nih.gov

Integration into Novel Functional Material Systems with Tailored Properties

Thiophene-based materials are at the forefront of research in materials science due to their excellent electronic and optoelectronic properties. bohrium.comresearchgate.net The versatility of the thiophene ring allows for fine-tuning of these properties through chemical modification, making derivatives like (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol valuable building blocks. researchgate.net

Emerging applications include:

Organic Electronics : Thiophene oligomers and polymers are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. bohrium.comresearchgate.netresearchgate.net Future work will focus on designing new derivatives to optimize charge mobility, energy level alignment, and device stability. bioengineer.org

Sensors : The fluorescent properties of some thiophene compounds make them suitable for use in chemosensors and biosensors, capable of detecting specific ions, molecules, or biological macromolecules like proteins and DNA. bohrium.comresearchgate.net

Energy Storage : Thiophene derivatives are being explored as electrode materials for high-performance sodium-ion batteries, offering high theoretical capacity and tunable redox potentials. rsc.org

Covalent Organic Frameworks (COFs) : Thiophene units can be incorporated into porous, crystalline COFs. mdpi.com These materials have potential applications in catalysis, gas storage, and sensing. The defined pore structure of COFs can also be used to encapsulate guest molecules, leading to novel functionalities. mdpi.com

Mechanistic Elucidation of Complex Reaction Pathways and Chirality Transfer

A deeper understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic processes. For thiophene derivatives, this includes unraveling the intricate steps in both their synthesis and their subsequent transformations. researchgate.net Theoretical studies on the reaction of thiophene with radicals like O(3P) have detailed the complex interplay between addition/elimination and hydrogen abstraction pathways, providing kinetic and thermodynamic data essential for process optimization. bohrium.com

A particularly exciting frontier is the study of chirality transfer . This phenomenon, where chirality is passed from one molecule or entity to another through non-covalent interactions, is fundamental to asymmetric synthesis. nih.govrsc.org Research is exploring how chiral solvents or catalysts can induce a preferred helical structure in macromolecular scaffolds, which can then be used to perform highly enantioselective reactions. acs.org The application of these principles to reactions involving chiral thiophene-methanol derivatives could lead to novel asymmetric catalytic systems. Understanding the mechanism of chirality transfer at the molecular level is key to designing materials with specific chiroptical properties for applications in spin-controlled electronics and enantioselective catalysis. rsc.orgrsc.org

Multi-disciplinary Approaches Combining Synthesis, Spectroscopy, and Theory

The complexity of modern chemical challenges necessitates a multi-disciplinary approach. The future of research on this compound and related compounds will rely on the tight integration of organic synthesis, advanced spectroscopy, and computational theory.

This synergistic approach allows for a comprehensive research cycle:

Design : Computational tools are used to design molecules with desired properties. rsc.org

Synthesis : Novel, efficient, and sustainable synthetic routes are developed to create the target molecules. bohrium.com

Characterization : A suite of spectroscopic techniques—including NMR, IR, UV-Vis, and Raman spectroscopy—is used to confirm the structure and probe the electronic and vibrational properties of the new compounds. jchps.comresearchgate.netaip.org

Analysis & Refinement : The experimental data provides feedback for refining the theoretical models. aip.org This iterative process of prediction, synthesis, and characterization accelerates the discovery of new functional molecules and materials with unprecedented control over their properties. jchps.comaip.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for constructing the bi-thiophene core. For example, coupling 2-bromo-5-methylthiophene with a thiophen-2-ylboronic acid derivative under inert conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can yield intermediates, which are subsequently reduced to the methanol derivative using NaBH₄ or LiAlH₄ . Alternatively, chalcone intermediates derived from thiophene carbaldehydes can undergo cyclization with hydrazine hydrate to form pyrazoline derivatives, followed by reduction . Optimize solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) to suppress side reactions like over-reduction.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodology :

  • NMR : The hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm) confirm the structure. Coupling patterns in ¹H NMR distinguish substituents on thiophene rings.
  • FT-IR : A broad O–H stretch (~3200–3500 cm⁻¹) and C–O stretch (~1050 cm⁻¹) validate the methanol group.
  • HPLC/MS : Use reverse-phase C18 columns (ACN/H₂O gradient) to assess purity. ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 226.3 g/mol).
  • XRD : Single-crystal X-ray diffraction (via SHELXL) resolves stereochemistry and packing interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and structural properties of this compound?

  • Methodology : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to compute:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity sites and charge transfer behavior.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for interaction studies.
  • Vibrational frequencies : Validate experimental IR/Raman spectra.
  • Solvent effects : Apply the polarizable continuum model (PCM) to simulate solvation .

Q. What strategies resolve contradictions in crystallographic data, such as disordered thiophene rings or anomalous thermal parameters?

  • Methodology :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%).
  • Refinement in SHELXL : Apply restraints (e.g., SIMU, DELU) to model disorder. For anisotropic displacement, use the Hirshfeld surface analysis to validate thermal ellipsoids .
  • Validation tools : Check R-factor discrepancies with WinGX/PLATON and address twinning with the TWIN/BASF commands .

Q. How can researchers design biological activity assays for this compound while mitigating interference from residual solvents or synthetic byproducts?

  • Methodology :

  • Purification : Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc) to remove impurities. Validate purity via NMR and LC-MS (>98%).
  • Bioassay controls : Include solvent-only controls (e.g., DMSO) and test intermediates to isolate the compound’s effect.
  • Dose-response studies : Use logarithmic concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). For antimicrobial studies, follow CLSI guidelines with ATCC strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.